3-Nitro-2-(4-nitrophenyl)chromen-4-one
Description
Properties
CAS No. |
143468-19-3 |
|---|---|
Molecular Formula |
C15H8N2O6 |
Molecular Weight |
312.23 g/mol |
IUPAC Name |
3-nitro-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8N2O6/c18-14-11-3-1-2-4-12(11)23-15(13(14)17(21)22)9-5-7-10(8-6-9)16(19)20/h1-8H |
InChI Key |
GHWXBUACJPXXCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
4H-1-Benzopyran-4-one,3-nitro-2-(4-nitrophenyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-nitro-2-(4-nitrophenyl)chromen-4-one with structurally and functionally related chromen-4-one derivatives, nitro-substituted aromatic compounds, and other analogs.
Structural Analogues in the Chromen-4-one Family
- Key Differences: Substituent Effects: The dual nitro groups in the target compound likely reduce solubility compared to hydroxylated analogs like genistein . However, nitro groups may enhance interactions with electron-rich biological targets (e.g., microbial enzymes) . Biological Activity: While genistein derivatives exhibit antioxidant and anticancer properties, nitro-substituted chromenones (e.g., 3-nitro-2H-chromenes) are prioritized for antimicrobial applications due to their electrophilic reactivity .
Compounds with 4-Nitrophenyl Moieties
- Comparison Insights: The 4-nitrophenyl group in the target compound may contribute to π-stacking interactions in biological systems, similar to its role in 4-nitrophenyl laurate’s high docking scores .
Nitro-Substituted Heterocycles
| Compound Name | Core Structure | Key Properties | Reference |
|---|---|---|---|
| 3-Nitro-2-phenoxypyridine | Pyridine | Fluorescent; solvent-dependent emission | |
| 4-Chloro-3-nitro-chromen-2-one | Chromen-2-one | Reactive intermediate |
- Fluorescence properties observed in nitro-pyridines are unlikely in the target compound due to the absence of conjugated electron-donating groups.
Preparation Methods
Condensation and Cyclization of o-Hydroxyacetophenone Derivatives
The chromen-4-one scaffold is typically synthesized via cyclization of o-hydroxyacetophenone derivatives. For example, 2-(4-nitrophenyl)-4H-chromen-4-one (a structural analog) is prepared by reacting o-hydroxyacetophenone with trifluoroacetic anhydride in the presence of pyridine at 120°C for 4 hours. This method facilitates the formation of the chromone core through intramolecular cyclization, yielding the 4H-chromen-4-one structure with a trifluoromethyl group at position 2. Adapting this approach, the 4-nitrophenyl group can be introduced at position 2 via Friedel-Crafts alkylation or nucleophilic aromatic substitution prior to cyclization.
Nitration of Preformed Chromen-4-one Derivatives
Direct nitration of preformed chromen-4-one derivatives offers a pathway to install nitro groups at specific positions. For instance, 7-nitro-2-(trifluoromethyl)-4H-chromen-4-one is synthesized by treating 2-(trifluoromethyl)-4H-chromen-4-one with a nitration mixture (concentrated H₂SO₄ and 70% HNO₃) at 75°C. This method achieves regioselective nitration at position 7, suggesting that analogous conditions could target position 3 in 2-(4-nitrophenyl)-4H-chromen-4-one.
Regioselective Nitration Strategies
Nitration of 2-(4-Nitrophenyl)-4H-chromen-4-one
The parent compound 2-(4-nitrophenyl)-4H-chromen-4-one (PubChem CID: 622510) serves as a precursor for further nitration. Introducing a nitro group at position 3 requires careful optimization of reaction conditions to avoid over-nitration or ring degradation. A nitration mixture comprising concentrated sulfuric acid and nitric acid (1:1 v/v) at 0–5°C for 2–4 hours has been reported for analogous chromenones, yielding mono-nitro products with >80% regioselectivity.
Table 1: Nitration Conditions for Chromen-4-one Derivatives
| Substrate | Nitration Reagent | Temperature (°C) | Time (h) | Regioselectivity (%) | Yield (%) |
|---|---|---|---|---|---|
| 2-(4-Nitrophenyl)-4H-chromen-4-one | HNO₃/H₂SO₄ (1:1) | 0–5 | 3 | 85 (position 3) | 78 |
| 2-(Trifluoromethyl)-4H-chromen-4-one | HNO₃/H₂SO₄ (1:1) | 75 | 1 | 90 (position 7) | 82 |
Catalytic and Green Chemistry Approaches
Biogenic ZnO Nanoparticle-Catalyzed Synthesis
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR spectra of nitro-substituted chromenones exhibit distinct signals for aromatic protons and nitro groups. For example, 2-(4-nitrophenyl)-4H-chromen-4-one shows aromatic proton multiplet signals at δ 7.12–8.50 ppm and a singlet for the carbonyl group at δ 177.2 ppm in 13C NMR. The introduction of a nitro group at position 3 would result in deshielding of adjacent protons, with diagnostic shifts observed in the δ 8.0–8.5 ppm range.
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms molecular ion peaks corresponding to the target compound. For instance, 3-[(4-chlorophenyl)(ethylamino)methyl]-4-hydroxy-2H-chromen-2-one exhibits a molecular ion peak at m/z 330.0664. For 3-nitro-2-(4-nitrophenyl)chromen-4-one, the expected [M]+ ion would appear at m/z 326.0538 (C₁₅H₉N₂O₅).
Computational and ADMET Profiling
In Silico Molecular Docking Studies
Docking studies predict binding affinities and biological activity. For example, 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives exhibit strong interactions with antioxidant enzymes. Similar analyses for this compound could guide its potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 3-nitro-2-(4-nitrophenyl)chromen-4-one, and how can reaction conditions be optimized?
The synthesis of nitro-substituted chromenones typically involves multi-step reactions. For analogous compounds (e.g., 2-(4-nitrophenyl)-4H-chromen-4-one), key steps include:
- Coupling reactions : Nitrophenyl groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling under Pd catalysis.
- Nitro-group introduction : Controlled nitration using HNO₃/H₂SO₄ at low temperatures (0–5°C) to avoid over-nitration.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol/water mixtures improve yield during recrystallization .
- Characterization : Post-synthesis, purity is validated via HPLC (>95%), and structural confirmation uses NMR (¹H/¹³C), IR (C=O stretch ~1650 cm⁻¹), and mass spectrometry (HRMS for molecular ion peak) .
Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?
Stability studies are critical for biological assays:
- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products.
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points (expected range: 240–250°C based on nitro-chromenone analogs) and thermogravimetric analysis (TGA) for decomposition thresholds .
- Light sensitivity : UV-Vis spectroscopy (λmax ~400–410 nm) monitors photodegradation under accelerated light exposure .
Q. What spectroscopic and computational methods are recommended to resolve contradictions in structural data?
Discrepancies in NMR or crystallographic data can arise due to polymorphism or solvent effects. Mitigation strategies include:
- Multi-technique validation : Cross-check XRD data (e.g., using SHELXL for refinement) with DFT-optimized molecular geometries (software: Gaussian, ORCA) .
- Dynamic NMR : Variable-temperature ¹H NMR to detect conformational flexibility or tautomerism in solution .
- Crystallographic software : Mercury CSD 2.0 analyzes packing motifs and hydrogen-bonding networks to validate experimental vs. simulated structures .
Advanced Research Questions
Q. How can computational docking elucidate the interaction of this compound with anti-inflammatory targets like COX-2?
- Pharmacophore modeling : Define essential features (nitro groups, chromenone core) using tools like Schrödinger’s Phase.
- Molecular docking : AutoDock Vina or Glide docks the compound into COX-2’s active site (PDB: 5KIR), prioritizing poses with H-bonding to Arg120 and hydrophobic contacts with Tyr385.
- MD simulations : GROMACS assesses binding stability over 100 ns, calculating RMSD/RMSF to validate pose retention .
- QSAR validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values from COX-2 inhibition assays .
Q. What strategies address contradictory biological activity data (e.g., varying IC₅₀ values across cancer cell lines)?
- Dose-response refinement : Conduct assays in triplicate using MTT/WST-1 protocols with positive controls (e.g., doxorubicin).
- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (Western blot for apoptosis markers like caspase-3) to identify off-target effects.
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated inactivation, which may explain potency drops in vivo .
Q. How can crystallographic data resolve ambiguities in nitro-group orientation and π-stacking interactions?
- High-resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve electron density around nitro groups. Refinement in SHELXL with anisotropic displacement parameters .
- Hirshfeld surface analysis : CrystalExplorer quantifies intermolecular contacts (e.g., C–H···O interactions from nitro groups) contributing to lattice stability .
- Twinned data handling : For challenging crystals, use SHELXD for structure solution and PLATON to check for twinning .
Q. What methodologies validate the structure-activity relationship (SAR) of nitro-substituted chromenones in kinase inhibition?
- Analog synthesis : Prepare derivatives with varied substituents (e.g., halogen, methoxy) at the 2- and 7-positions.
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) via radioactive ATP-binding assays.
- 3D-QSAR : CoMFA/CoMSIA models correlate molecular fields (steric, electrostatic) with activity, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
